molecular formula C15H12N2O5 B2636530 (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate CAS No. 331462-31-8

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate

Cat. No.: B2636530
CAS No.: 331462-31-8
M. Wt: 300.27
InChI Key: MYZSOEDFOBHJNO-MHWRWJLKSA-N
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Description

(E)-[(2-Methoxyphenyl)methylidene]amino 3-nitrobenzoate is an organic compound featuring a conjugated imine (Schiff base) backbone formed by the condensation of 2-methoxybenzaldehyde with an amino-3-nitrobenzoate ester. The molecule comprises three key functional groups:

  • 3-Nitrobenzoate ester: Provides electron-withdrawing effects and influences solubility and stability.
  • 2-Methoxyphenyl group: Introduces steric and electronic modulation due to the ortho-methoxy substituent.
  • (E)-configured imine: Dictates geometric isomerism, impacting molecular interactions and crystallinity .

Properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-21-14-8-3-2-5-12(14)10-16-22-15(18)11-6-4-7-13(9-11)17(19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZSOEDFOBHJNO-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate typically involves the condensation of 2-methoxybenzaldehyde with 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.

Scientific Research Applications

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It finds applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions and exhibiting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-[(4-Chlorophenyl)methylidene]amino 3-Nitrobenzoate

  • Substituent Differences : The 4-chlorophenyl group (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating) alters electronic density and steric profiles.
  • Impact on Properties :
    • Solubility : The chloro substituent increases hydrophobicity compared to the methoxy group.
    • Reactivity : Chlorine may enhance electrophilic substitution, whereas methoxy directs para/ortho substitution.
  • Applications : Both compounds are listed as suppliers’ products, suggesting use as intermediates in pharmaceuticals or agrochemicals .

3-Nitrobenzoate Salts

  • Functional Group Role : The 3-nitrobenzoate anion in salts forms hydrogen bonds via nitro and carboxylate groups, stabilizing crystal structures .
  • Comparison : In the target compound, the nitro group may similarly contribute to solid-state stability but lacks ionic character due to the ester moiety.

Metsulfuron Methyl Ester

  • Structural Contrast : Metsulfuron contains a sulfonylurea and triazine group, unlike the imine and nitrobenzoate in the target compound.
  • Functional Overlap : Both share ester groups, which enhance hydrolytic stability and bioavailability.

3-[(E)-(Nitromethylidene)amino]benzoic Acid

  • Key Difference : Free carboxylic acid vs. ester in the target compound affects polarity and solubility.
  • Reactivity : The acid form may participate in salt formation, while the ester is more lipophilic .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (R) Molecular Weight (g/mol) Key Functional Groups Known Applications/Activities
(E)-[(2-Methoxyphenyl)methylidene]amino 3-nitrobenzoate 2-OCH3 ~316.3* Nitro, ester, imine Research intermediate (hypothesized)
(E)-[(4-Chlorophenyl)methylidene]amino 3-nitrobenzoate 4-Cl ~320.7* Nitro, ester, imine Supplier-listed intermediate
3-Nitrobenzoic acid sodium salt N/A 191.1 Nitro, carboxylate Crystal engineering
Metsulfuron methyl ester Triazine, sulfonyl 381.4 Ester, sulfonylurea Herbicide

*Calculated based on structural formula.

Research Findings and Implications

  • This could influence binding to biological targets (e.g., enzymes or receptors) .
  • Biological Potential: Structural analogs with methoxyphenyl groups (e.g., GLUT4 inhibitors in ) suggest the target compound could be explored for modulating glucose metabolism, though direct evidence is lacking .

Biological Activity

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol
  • Structural Features : The compound features a methoxy-substituted phenyl group and a nitrobenzoate moiety, which are significant for its biological interactions.

Biological Activity

Research indicates that (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi. Studies indicate effective inhibition against Escherichia coli and Staphylococcus aureus, with significant inhibition zones observed in both the ligand and its metal complexes.
  • Anticancer Properties : The compound's anticancer potential has been evaluated in vitro against several tumor cell lines. Notably, it demonstrated significant growth inhibition with IC50 values in the low micromolar range (2-19 μM) for various compounds in related studies . Flow cytometry analyses revealed that treatment with the compound significantly delayed cell cycle progression through the G1 phase without causing DNA damage, suggesting alternative mechanisms of action .

The biological activity of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. It may inhibit certain metabolic enzymes, disrupting cellular functions.
  • Apoptosis Induction : Enhanced activity of caspase-3 has been observed, indicating that the compound may promote apoptosis in cancer cells.
  • Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule assembly, leading to cell cycle arrest.
  • DNA Interaction : Nitro-containing compounds often interact with DNA through mechanisms such as alkylation or topoisomerase inhibition, contributing to their anticancer effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that both the ligand and its metal complexes exhibited significant antibacterial activity against common pathogens. The inhibition zones measured provide quantitative evidence of this efficacy.
  • Anticancer Activity :
    • A study involving various tumor cell lines highlighted the compound's ability to inhibit cell growth effectively. The investigation into cell cycle perturbations revealed that treatment resulted in G1 phase accumulation, indicating a potential mechanism for its anticancer properties .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (μM)Mechanism of Action
AntimicrobialEscherichia coliVariesEnzyme inhibition
AntimicrobialStaphylococcus aureusVariesEnzyme inhibition
AnticancerVarious tumor cell lines2-19Apoptosis induction, microtubule destabilization

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